4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
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Overview
Description
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H16N42HCl It is a derivative of piperidine and triazole, featuring a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl bromide in the presence of a base.
Formation of Piperidine Derivative: The piperidine ring is then attached to the triazole moiety through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various N-substituted piperidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)piperidine: Lacks the cyclopropyl group, resulting in different chemical properties and biological activities.
Uniqueness: The presence of both the cyclopropyl group and the triazole ring in 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2408971-81-1 |
---|---|
Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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